molecular formula C18H15N3O5 B4011889 2-ethyl-N-(4-methyl-2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide

2-ethyl-N-(4-methyl-2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide

Cat. No. B4011889
M. Wt: 353.3 g/mol
InChI Key: CQPLRBOZGSQXAT-UHFFFAOYSA-N
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Description

Nitrophenyl-group-containing heterocycles are of significant interest in the field of organic chemistry due to their diverse biological activities and potential applications in medicinal chemistry. These compounds often serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of nitrophenyl-group-containing heterocycles typically involves regioselective cyclocondensation reactions, where diacetyl derivatives are reacted with cyanothioacetamide or other nitrogen-containing nucleophiles to afford heterocyclic compounds with nitrophenyl groups (Sayed et al., 2022). This method allows for the introduction of nitrophenyl groups at specific positions on the heterocycle, enabling the synthesis of a wide variety of compounds with tailored properties.

Molecular Structure Analysis

The molecular structures of these compounds are often characterized using spectroscopic techniques such as NMR and X-ray diffraction analysis. For example, the crystal structure of a tetrahydroisoquinoline derivative was determined by X-ray diffraction, revealing insights into the molecular conformation and the orientation of nitrophenyl groups relative to the heterocyclic core (Sayed et al., 2022).

Chemical Reactions and Properties

Nitrophenyl-group-containing heterocycles participate in various chemical reactions, including nucleophilic substitution, cyclization, and isomerization, depending on the functional groups present and the reaction conditions. These reactions are crucial for further modifications of the heterocyclic core and the introduction of additional functional groups.

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and stability, are influenced by the presence of the nitrophenyl group and other substituents on the heterocycle. These properties are critical for determining the compounds' suitability for specific applications, including their use in drug formulation.

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with biological targets, are significantly affected by the nitrophenyl group's electronic effects and the overall molecular structure. These compounds often exhibit biological activities, such as anticancer and antioxidant properties, due to their ability to interact with biological molecules (Sayed et al., 2022).

properties

IUPAC Name

2-ethyl-N-(4-methyl-2-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5/c1-3-20-17(23)12-6-5-11(9-13(12)18(20)24)16(22)19-14-7-4-10(2)8-15(14)21(25)26/h4-9H,3H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPLRBOZGSQXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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